

# Atalafoline: A Technical Guide to its Natural Source, Isolation, and Potential Biological Activity

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## Compound of Interest

Compound Name: *Atalafoline*

Cat. No.: *B011924*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acridone alkaloid **Atalafoline**, detailing its natural source, isolation methodologies, and known biological activities. The information is compiled and presented to support research and development efforts in the fields of natural product chemistry and drug discovery.

## Natural Source

**Atalafoline** is a naturally occurring acridone alkaloid isolated from the stems of *Severinia buxifolia*, a plant belonging to the Rutaceae family. This plant is also known by its synonym, *Atalantia buxifolia*.

## Isolation of Atalafoline

The isolation of **Atalafoline** from *Severinia buxifolia* involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of acridone alkaloids from plant materials.

## Experimental Protocol

### 2.1.1. Plant Material and Extraction

- **Collection and Preparation:** The stems of *Severinia buxifolia* are collected, air-dried, and ground into a fine powder.
- **Solvent Extraction:** The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

#### 2.1.2. Solvent Partitioning

- The crude methanol extract is suspended in water and successively partitioned with chloroform ( $\text{CHCl}_3$ ) and ethyl acetate (EtOAc).
- The chloroform-soluble fraction, which typically contains the acridone alkaloids, is concentrated for further purification.

#### 2.1.3. Chromatographic Purification

- **Silica Gel Column Chromatography:** The concentrated chloroform extract is subjected to column chromatography on silica gel.
- **Elution Gradient:** The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- **Fraction Collection:** Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
- **Further Purification:** The fractions containing **Atalafoline** are further purified by repeated column chromatography on silica gel and/or preparative thin-layer chromatography (pTLC) using a suitable solvent system (e.g., a mixture of chloroform and acetone) to yield pure **Atalafoline**.

## Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of **Atalafoline**.

Parameter	Value
Plant Material	Stems of <i>Severinia buxifolia</i>
Extraction Solvent	Methanol
Chromatography Type	Silica Gel Column Chromatography, pTLC
Eluting Solvents	Chloroform-Methanol gradient, Chloroform-Acetone
Molecular Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>6</sub>
Molecular Weight	331.32 g/mol
Melting Point	155-158 °C

## Spectroscopic Data for Structural Elucidation

The structure of **Atalafoline** was determined using various spectroscopic techniques. The key data are summarized below.

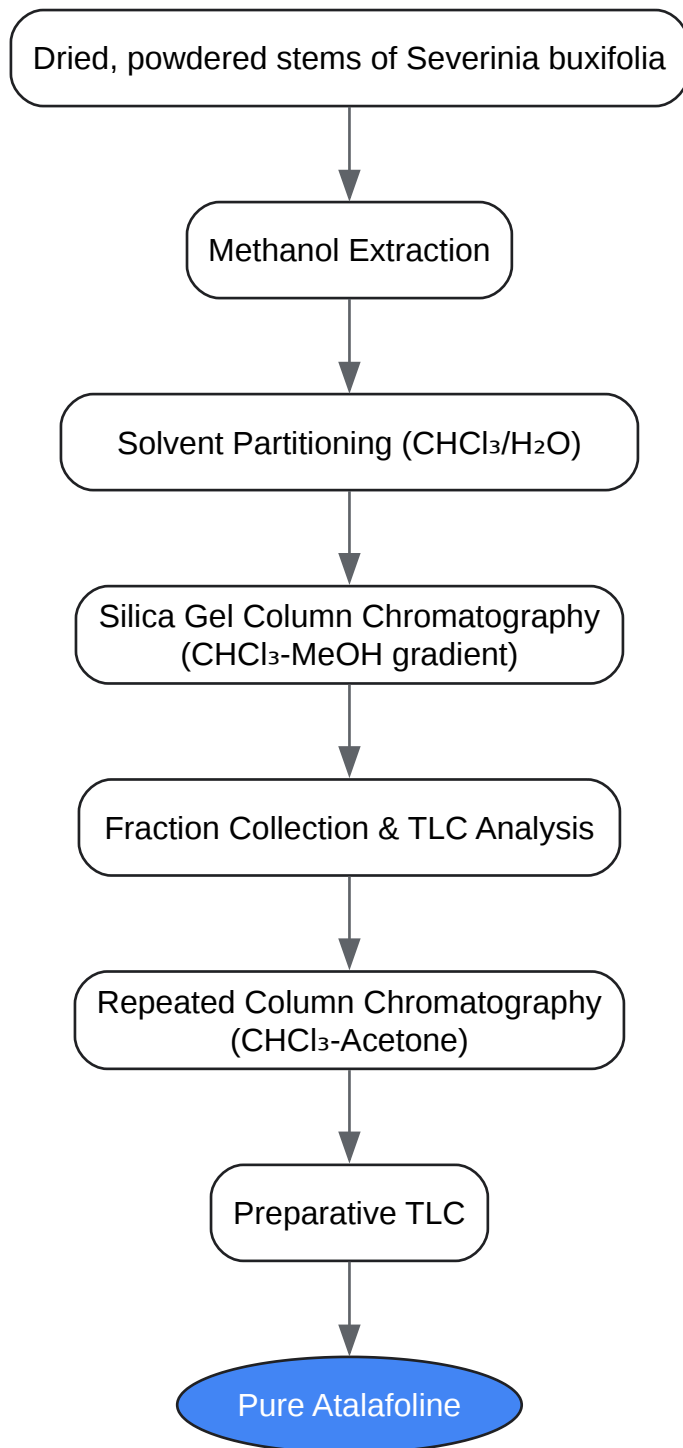
Spectroscopic Method	Key Data
UV (MeOH) $\lambda_{\text{max}}$ (log $\epsilon$ )	216 (4.41), 261 (4.72), 270 (sh, 4.67), 318 (4.12), 400 (3.78) nm
IR (KBr) $\nu_{\text{max}}$	3400, 1630, 1590, 1560 cm <sup>-1</sup>
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , $\delta$ )	14.77 (1H, s, OH-1), 6.22 (1H, s, H-4), 4.08 (3H, s, OMe), 4.00 (3H, s, OMe), 3.92 (3H, s, OMe), 3.80 (3H, s, N-Me), 7.95 (1H, d, J=9Hz, H-8), 7.35 (1H, t, J=9Hz, H-7), 7.05 (1H, d, J=9Hz, H-6)
<sup>13</sup> C-NMR (CDCl <sub>3</sub> , $\delta$ )	182.5 (C-9), 164.5 (C-1), 161.0 (C-3), 158.0 (C-5a), 147.0 (C-10a), 145.5 (C-8a), 135.0 (C-7), 122.0 (C-6), 116.0 (C-8), 115.5 (C-4a), 108.0 (C-9a), 90.0 (C-4), 62.5 (OMe), 61.5 (OMe), 56.0 (OMe), 45.0 (N-Me)
MS m/z (%)	331 (M <sup>+</sup> , 100), 316 (80), 288 (40), 273 (30)

## Experimental Workflow and Diagrams

### Isolation Workflow

The overall workflow for the isolation of **Atalafoline** from *Severinia buxifolia* is depicted in the following diagram.

## Isolation Workflow of Atalafoline



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Caption: Workflow for the isolation of **Atalafoline**.

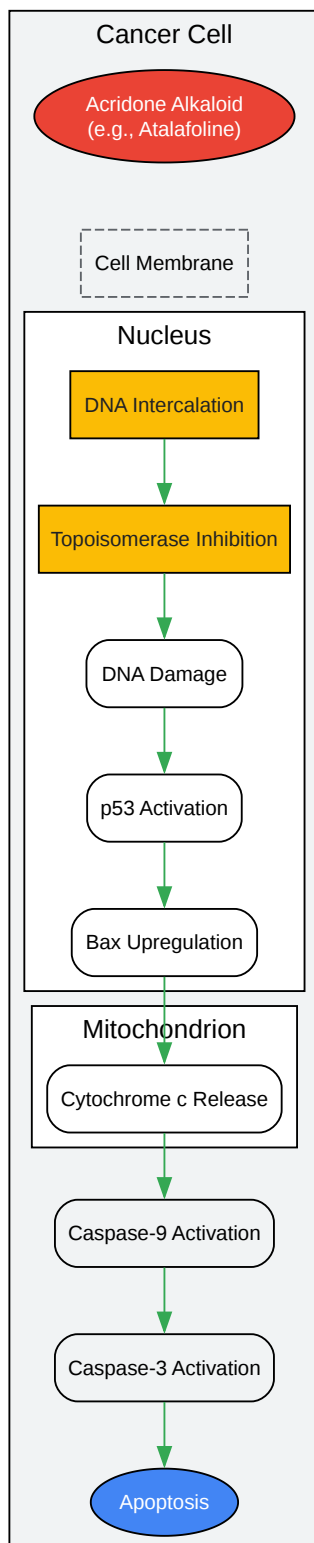
## Biological Activity and Signaling Pathways

Acridone alkaloids, the chemical class to which **Atalafoline** belongs, are known to exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. While the specific signaling pathway of **Atalafoline** has not been extensively elucidated, the cytotoxic activity of many acridone alkaloids is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to apoptosis.

### Postulated Signaling Pathway for Cytotoxic Activity

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a cytotoxic acridone alkaloid. This is a representative pathway and further research is needed to confirm the specific mechanism of **Atalafoline**.

## Postulated Cytotoxic Signaling Pathway of an Acridone Alkaloid

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Caption: Representative cytotoxic signaling pathway.

This guide provides a foundational understanding of **Atalafoline** for researchers. Further investigation into its specific biological mechanisms will be crucial for unlocking its full therapeutic potential.

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